![molecular formula C19H17Cl2N5O B2440736 7-(3,4-Dichlorphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 1212407-60-7](/img/structure/B2440736.png)

7-(3,4-Dichlorphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

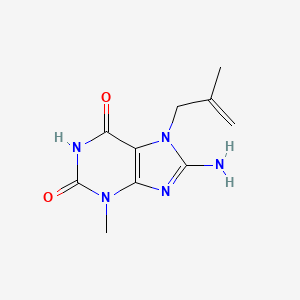

7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2N5O and its molecular weight is 402.28. The purity is usually 95%.

BenchChem offers high-quality 7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Die Synthese dieser Verbindung und ihrer Derivate wurde auf ihr antimikrobielles Potenzial hin untersucht. Forscher haben ihre Auswirkungen auf Bakterien, Pilze und andere Mikroorganismen erforscht. Durch die Modifizierung der Struktur zielen Wissenschaftler darauf ab, ihre Wirksamkeit als antimikrobielle Mittel zu verbessern .

Antiepileptische Eigenschaften

In einem verwandten Kontext haben einige Pyrazolo[3,4-d]pyrimidin-Derivate eine antikonvulsive Aktivität gezeigt. Diese Verbindungen wurden mit maximalen Elektroschock- (MES) und Pentylentetrazol-(PTZ)-Tests bewertet. Ihre Fähigkeit, Krampfanfälle zu lindern, macht sie für die neurologische Forschung relevant .

Antitumor- und Antileukämie-Aktivität

Pyrazolo[3,4-d]pyrimidin-Derivate haben sich als vielversprechend für die Verwendung als Antitumor- und Antileukämie-Mittel erwiesen. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, mit dem Ziel, neue Therapien zu entwickeln. Diese Verbindungen können das Tumorwachstum und die Proliferation beeinträchtigen .

Modulation des Adenosinrezeptors

Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidin-Derivate wurden als Adenosinrezeptor-Antagonisten untersucht. Insbesondere zeigen sie eine hohe Potenz und Selektivität für humane A3-, A2A- und A2B-Adenosinrezeptoren. Das Verständnis ihrer Bindungsmechanismen kann die Medikamentenentwicklung für verschiedene Erkrankungen beeinflussen .

CDK2-Inhibition

Eine aktuelle Studie untersuchte Pyrazolo[3,4-d]pyrimidin-Derivate als neuartige CDK2-Inhibitoren. Diese Verbindungen wurden so konzipiert, dass sie auf die cyclin-abhängige Kinase 2 (CDK2) abzielen, einen Schlüsselregulator des Zellzyklusfortschritts. Die Inhibition von CDK2 kann Auswirkungen auf die Krebstherapie haben .

Bindung an HIV TAR RNA

Interessanterweise wurden einige Derivate dieser Verbindung auf ihre Bindungsaffinität zu HIV TAR RNA untersucht. Das Verständnis ihrer Wechselwirkungen mit RNA-Strukturen könnte Einblicke in die Entwicklung antiviraler Medikamente liefern .

Zytotoxische Aktivität

Bestimmte Pyrazolo[3,4-d]pyrimidin-Derivate haben eine zytotoxische Aktivität gegen Krebszelllinien wie MCF-7, HCT-116 und HepG-2 gezeigt. Ihre Wirksamkeit bei der Hemmung des Zellwachstums deutet auf potenzielle Anwendungen in der Onkologie hin .

Weitere biologische Aktivitäten

Über die genannten Bereiche hinaus erforschen Wissenschaftler weiterhin die biologischen Aktivitäten dieser Verbindungen. Untersuchungen zu ihren Auswirkungen auf andere zelluläre Prozesse, Rezeptoren und Signalwege sind im Gange .

Wirkmechanismus

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

Similar compounds have shown inhibitory activity against cdk2 . They likely interact with the active site of the enzyme, preventing its normal function and thus disrupting the cell cycle .

Biochemical Pathways

By inhibiting cdk2, similar compounds can affect the cell cycle, particularly the transition from g1 phase to s phase . This can lead to cell cycle arrest and potentially induce apoptosis .

Pharmacokinetics

Similar compounds have shown cytotoxic activities against various cell lines, suggesting they can be absorbed and distributed within the body to reach their target sites .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that they may induce cell death, likely through disruption of the cell cycle and potential induction of apoptosis .

Eigenschaften

IUPAC Name |

7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N5O/c1-11-16(18(27)25-13-5-3-2-4-6-13)17(26-19(24-11)22-10-23-26)12-7-8-14(20)15(21)9-12/h2-11,16-17H,1H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKDMXMCVCOTOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclopropyl-3-(2,5-dimethoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B2440655.png)

![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-[(2Z)-4,5-dichloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2440658.png)

![2,4-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2440659.png)

![5-fluoro-6-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B2440662.png)

![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2440666.png)

![3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2440671.png)

![1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B2440675.png)